(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
CAS No.: 127758-25-2
Cat. No.: VC8227005
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127758-25-2 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | [(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
| Standard InChI | InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1 |
| Standard InChI Key | GXJPMBQLUDQIAV-NKWVEPMBSA-N |
| Isomeric SMILES | CC1(O[C@@H]([C@@H](O1)C=C)CO)C |
| SMILES | CC1(OC(C(O1)C=C)CO)C |
| Canonical SMILES | CC1(OC(C(O1)C=C)CO)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a 1,3-dioxolane ring—a five-membered cyclic acetal—with two methyl groups at the 2-position and a vinyl group at the 5-position. The methan-1-ol substituent at the 4-position introduces a hydroxyl group, which contributes to the molecule’s polarity and reactivity. The stereochemistry at the 4R and 5S positions is critical for its interactions in asymmetric synthesis .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 127758-25-2 | |
| IUPAC Name | [(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
| Molecular Formula | ||
| Molecular Weight | 158.19 g/mol | |
| PubChem CID | 11051924 | |
| SMILES (Isomeric) | CC1(OC@@HCO)C |
Stereochemical Analysis
The (4R,5S) configuration arises from the spatial arrangement of the hydroxyl-bearing carbon (C4) and the vinyl-substituted carbon (C5). This stereochemistry is preserved in the dioxolane ring due to the rigidity imposed by the cyclic acetal structure. The enantiomeric purity of this compound is vital for its role in asymmetric synthesis, where it directs the stereochemical outcome of subsequent reactions .
Synthetic Applications
Role as a Chiral Intermediate
The compound’s primary utility lies in its function as a chiral building block. For example, it is employed in the synthesis of 2,3-O-isopropylidene-L-ribonic acid-1,4-lactone, a molecule relevant to carbohydrate chemistry and nucleoside analog production. The dioxolane ring acts as a protective group for diols, enabling selective functionalization of other hydroxyl groups in polyol substrates.
Mechanistic Insights
The vinyl group at C5 participates in cycloaddition reactions, such as Diels-Alder processes, to form six-membered rings. Additionally, the hydroxyl group at C4 can undergo oxidation to a ketone or serve as a nucleophile in substitution reactions. These transformations are leveraged in constructing complex natural product scaffolds.
Physicochemical Properties
Spectroscopic Characterization
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NMR: The NMR spectrum would show distinct signals for the vinyl protons (δ 5.0–6.0 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl proton (δ 2.0–3.0 ppm, exchangeable).
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IR: Stretching vibrations for the hydroxyl group (~3200–3600 cm) and acetal C-O bonds (~1100 cm) are expected .
Challenges in Utilization
Stereochemical Integrity
Maintaining the (4R,5S) configuration during synthetic steps is challenging. Epimerization at C4 or C5 can occur under basic or acidic conditions, necessitating careful control of reaction parameters.
Functional Group Reactivity
The vinyl group’s susceptibility to polymerization or unintended cycloadditions requires inert atmospheres and low temperatures during handling. Furthermore, the acetal ring’s lability in acidic environments limits its use in proton-rich media .
Future Perspectives
Advances in asymmetric catalysis and protective group strategies could enhance the compound’s utility in synthesizing stereochemically complex pharmaceuticals. Computational modeling of its reactivity and stability may also guide the design of derivatives with improved functional group compatibility.
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